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Abstract
Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and

selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of

human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the

p110α catalytic subunit of PI3K. By specifically targeting PI3Kα, Serabelisib aims to inhibit

downstream signaling, leading to the suppression of tumor cell growth, proliferation, and

survival, ultimately inducing apoptosis. This technical guide provides a comprehensive

overview of the preclinical and clinical antineoplastic activity of Serabelisib, detailing its

mechanism of action, efficacy in various cancer models, and the methodologies employed in its

evaluation.

Mechanism of Action: Selective Inhibition of the
PI3K/Akt/mTOR Pathway
Serabelisib exerts its anticancer effects by selectively inhibiting the catalytic activity of PI3Kα.

[1] This kinase is a critical node in the PI3K/Akt/mTOR signaling cascade, a pathway that is

central to regulating cell growth, metabolism, and survival. In many cancers, activating

mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell

proliferation and resistance to apoptosis.
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Serabelisib's targeted inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent

reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most

notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, leads to the modulation of

numerous downstream targets, including the mammalian target of rapamycin (mTOR), resulting

in the inhibition of protein synthesis and cell cycle progression, and the promotion of apoptosis.

[1]
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Figure 1. Simplified signaling pathway of Serabelisib's mechanism of action.
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Serabelisib has demonstrated potent and selective inhibitory activity against PI3Kα in

biochemical assays and antiproliferative effects in various cancer cell lines, particularly those

harboring PIK3CA mutations.

Parameter Value Assay Type Reference

IC50 vs. PI3Kα 21 nmol/L Cell-free kinase assay [2][3]

Inhibition of

Proliferation in

PIK3CA-mutant breast

cancer cells

~2 µM Cell viability assay [4]

Table 1. In Vitro Activity of Serabelisib

It is noteworthy that Serabelisib shows significantly less activity in PTEN-deficient tumor cells,

where the PI3K pathway activation is independent of PI3Kα.[2][4] This highlights the

importance of patient selection based on the underlying genetic drivers of the disease.

In Vivo Efficacy
Preclinical studies using murine xenograft models of human cancers have demonstrated the in

vivo antineoplastic activity of Serabelisib. Administration of Serabelisib resulted in a dose-

dependent inhibition of tumor growth in models bearing PIK3CA oncogenic mutations.[1][2] The

antitumor activity has been shown to be driven by the total plasma exposure to the drug.[2] For

instance, in breast carcinoma xenograft models with PIK3CA mutations, Serabelisib
administration led to significant tumor growth inhibition.[2]
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Cancer Model Dosing Regimen Observed Effect Reference

Breast Carcinoma

Xenograft (PIK3CA

mutant)

30-60 mg/kg

Dose-dependent

tumor growth

inhibition

[4]

Endometrial and

Breast Cancer

Xenografts (in

combination with

sapanisertib and

paclitaxel)

Not specified

Complete inhibition of

tumor growth/tumor

regression

[5]

Table 2. In Vivo Antitumor Activity of Serabelisib

Clinical Antineoplastic Activity
Serabelisib has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anticancer agents, in patients with advanced solid tumors.

Monotherapy Studies
A first-in-human, Phase I dose-escalation study (NCT01449370) evaluated the safety,

pharmacokinetics, and preliminary antitumor activity of Serabelisib in patients with advanced

solid malignancies. The study explored both once-daily and intermittent dosing schedules.
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Trial Identifier
Dosing

Schedule

Key Efficacy

Results

Patient

Population
Reference

NCT01449370 Once-daily
3 partial

responses

Advanced solid

tumors
[1][6]

Intermittent

(MWF/MTuW)

1 partial

response, 12

patients with

stable disease

≥3 months (all

with PIK3CA

mutations)

Advanced solid

tumors with

PIK3CA

mutations

[1][6]

Table 3. Clinical Activity of Serabelisib Monotherapy

The results of this study suggested that intermittent dosing had a more acceptable safety

profile and allowed for higher dose administration. While single-agent activity was observed,

the overall response rates were modest, prompting further investigation in combination

therapies.

Combination Therapy Studies
A Phase I dose-escalation study (NCT03154294) investigated Serabelisib in combination with

the mTOR inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily

pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial

cancers.

Trial

Identifier

Combination

Agents

Overall

Response

Rate (ORR)

Clinical

Benefit Rate

(CBR)

Patient

Population
Reference

NCT0315429

4

Sapanisertib

+ Paclitaxel
47% 73%

15 evaluable

patients with

advanced

solid tumors

[7][8]
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Table 4. Clinical Activity of Serabelisib in Combination Therapy

The combination regimen demonstrated promising clinical activity in this heavily pretreated

patient population, particularly in those with aberrations in the PI3K/Akt/mTOR pathway.[7][8]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

antineoplastic activity of Serabelisib.

In Vitro Evaluation In Vivo Evaluation Clinical Evaluation

Cancer Cell Line Culture
(PIK3CA mutant vs. wild-type)

Cell Viability Assay (e.g., MTT)
- Determine IC50

Western Blot Analysis
- Assess PI3K pathway inhibition

Establishment of Murine Xenograft Models

Serabelisib Administration
(e.g., oral gavage)

Tumor Volume Measurement

Analysis of Tumor Growth Inhibition

Patient Selection
(Advanced solid tumors, PIK3CA status)

Phase I/II Clinical Trials

Tumor Response Assessment (e.g., RECIST) Safety and Tolerability Monitoring

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8054899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35843739/
https://www.researchgate.net/publication/362965756_Phase_I_dose_escalation_study_of_dual_PI3KmTOR_inhibition_by_Sapanisertib_and_Serabelisib_in_combination_with_paclitaxel_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/product/b8054899?utm_src=pdf-body
https://www.benchchem.com/product/b8054899?utm_src=pdf-body-img
https://www.benchchem.com/product/b8054899?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform
Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

2. selleck.co.jp [selleck.co.jp]

3. selleckchem.com [selleckchem.com]

4. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-
1117 from Supplier InvivoChem [invivochem.com]

5. Serabelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

6. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform
Inhibitor, in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and
Serabelisib in combination with paclitaxel in patients with advanced solid tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Antineoplastic Profile of Serabelisib: A Technical
Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8054899#antineoplastic-activity-of-serabelisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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